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FKBP12 PROTAC dTAG-7 -

FKBP12 PROTAC dTAG-7

Catalog Number: EVT-1738734
CAS Number:
Molecular Formula: C63H79N5O19
Molecular Weight: 1210.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FKBP12 PROTAC dTAG-7 is a heterobifunctional small molecule belonging to the class of molecules known as proteolysis targeting chimeras (PROTACs). It is designed to specifically target proteins tagged with an engineered degradation tag (dTAG) for ubiquitination and subsequent degradation by the proteasome. This process is dependent on the recruitment of the E3 ubiquitin ligase, Von Hippel-Lindau (VHL) [].

SR-0813

    Compound Description: SR-0813 is a potent and selective small molecule inhibitor of the ENL/AF9 YEATS domain, exhibiting an IC50 value of 25 nM. [] It has been shown to specifically inhibit the growth of leukemia cell lines dependent on ENL. [] Mechanistically, SR-0813 displaces ENL from chromatin, leading to the suppression of ENL target genes such as HOXA9/10, MYB, and MYC, many of which are considered leukemia proto-oncogenes. []

SR-1114

    Compound Description: SR-1114 is a first-in-class PROTAC molecule designed to target the ENL protein for degradation. [] Although its specific structure is not detailed in the provided abstract, it is mentioned as a tool used in conjunction with SR-0813 to investigate the effects of ENL disruption in AML cells. []

JQ1

    Compound Description: JQ1 is a small molecule inhibitor of BET bromodomains. [] While not directly targeting MYB, JQ1 indirectly inhibits MYB by interfering with its expression and function. [] Treatment with JQ1 has been shown to alter the transcription rates of over 2000 genes, demonstrating its broad effects on gene expression. []

    Relevance: Although JQ1 targets BET bromodomains and not FKBP12 like dTAG-7, it serves as an important comparator in the study of MYB inhibition. [] The research highlights the contrast between direct MYB degradation induced by dTAG-7 and the indirect, broader effects of JQ1 on the MYB transcriptional program. This comparison underlines the value of using targeted protein degradation approaches like dTAG-7 to achieve more specific and controlled modulation of protein function compared to traditional inhibitors like JQ1.

Other MYB Inhibitors

  • All-trans retinoic acid (ATRA) []
Overview

FKBP12 PROTAC dTAG-7 is a novel chemical compound designed to induce the selective degradation of mutant FKBP12 F36V fusion proteins. This compound is part of the degradation tag system, which allows for rapid and reversible control of protein levels in cellular contexts. The compound is particularly useful in research applications that require precise manipulation of protein function without the need for genetic modifications.

Source

dTAG-7 was developed as a first-generation degrader by researchers at the Dana-Farber Cancer Institute and is commercially available through various suppliers, including Tocris Bioscience and MedChemExpress. It has been utilized in multiple studies to explore protein degradation pathways and their implications in cancer research and other fields.

Classification

FKBP12 PROTAC dTAG-7 falls under the category of small molecule degraders, specifically designed to target proteins involved in oncogenic processes. It belongs to a broader class known as PROteolysis TArgeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system for targeted protein degradation.

Synthesis Analysis

Methods

The synthesis of FKBP12 PROTAC dTAG-7 involves a multi-step organic synthesis process. The compound consists of three main components:

  1. Ligand: Selective for the F36V mutant of FKBP12.
  2. Linker: A chemical moiety that connects the FKBP12 ligand to the E3 ubiquitin ligase ligand.
  3. E3 Ligase Ligand: A ligand that binds to cereblon, an E3 ubiquitin ligase.

Technical Details

The synthesis typically starts with the preparation of the FKBP12 ligand, followed by the attachment of a linker that facilitates interaction with cereblon. The final product is purified using high-performance liquid chromatography to ensure high purity (≥98%) before use in biological assays .

Molecular Structure Analysis

Structure

The molecular formula for FKBP12 PROTAC dTAG-7 is C63H79N5O19, with a molecular weight of 1210.32 g/mol. The structure features a complex arrangement that includes:

  • A selective ligand for FKBP12 F36V.
  • A linker that connects this ligand to an E3 ligase-binding moiety.

Data

The detailed structural information can be found in chemical databases, where it is cataloged under various identifiers such as CAS Number 2064175-32-0 and PubChem ID 131954816 .

Chemical Reactions Analysis

Reactions

FKBP12 PROTAC dTAG-7 engages in specific chemical reactions that facilitate protein degradation:

  1. Binding Reaction: The compound binds selectively to FKBP12 F36V, forming a stable complex.
  2. Ubiquitination Reaction: This complex then recruits cereblon, leading to ubiquitination of the target protein.
  3. Degradation Reaction: The ubiquitinated protein is subsequently recognized and degraded by the proteasome.

Technical Details

These reactions are characterized by their rapid kinetics, often resulting in observable degradation within one hour of treatment at concentrations as low as 50 nM .

Mechanism of Action

Process

The mechanism of action for FKBP12 PROTAC dTAG-7 involves several key steps:

  1. Target Engagement: The compound selectively binds to FKBP12 F36V.
  2. Recruitment of E3 Ligase: Upon binding, it simultaneously recruits cereblon, which acts as an E3 ubiquitin ligase.
  3. Ubiquitination: This leads to the ubiquitination of the FKBP12 F36V-tagged protein.
  4. Proteasomal Degradation: The tagged protein is then directed to the proteasome for degradation.

Data

Studies have demonstrated that treatment with dTAG-7 results in significant reductions in target protein levels, confirming its efficacy in inducing selective degradation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under recommended storage conditions (typically at -20°C).
  • Purity: High purity levels (>98%) are essential for biological applications.

Relevant analyses often include spectroscopic methods (NMR, MS) to confirm structure and purity .

Applications

FKBP12 PROTAC dTAG-7 has numerous scientific applications:

  1. Target Validation: Used extensively in drug discovery to validate potential therapeutic targets by inducing selective degradation.
  2. Cancer Research: Particularly valuable for studying oncogenic proteins and their roles in tumorigenesis.
  3. Functional Studies: Enables researchers to investigate the biological functions of specific proteins in various cellular contexts without permanent genetic alterations.
Introduction to Targeted Protein Degradation Technologies

Rationale for Developing Chemically Induced Protein Degradation Systems

Conventional small-molecule inhibitors face significant limitations when targeting multifunctional proteins (e.g., transcription factors, scaffolding proteins) or proteins lacking enzymatic activity. These inhibitors typically rely on occupancy-driven pharmacology, requiring sustained high target engagement to block specific functional domains. This approach struggles with proteins that:

  • Exhibit compensatory adaptations during prolonged inhibition
  • Possess multiple functional domains where partial inhibition is insufficient
  • Acquire resistance mutations in ligand-binding pockets [2] [6]

Chemically induced degradation offers a catalytic alternative by exploiting the cell's natural protein quality control machinery. Rather than inhibiting function, degraders eliminate the entire target protein, providing advantages such as:

  • Abrogation of all functions (enzymatic, scaffolding, transcriptional)
  • Activity beyond the "druggable" genome by targeting proteins without deep catalytic pockets
  • Sustained effects beyond drug exposure due to the need for de novo protein synthesis [3] [9]

Limitations of Genetic and Pharmacological Perturbation Methods

Traditional genetic and pharmacological approaches exhibit critical drawbacks for dynamic biological investigations:

Table 1: Comparison of Protein Perturbation Methods

MethodTime to EffectReversibilityOff-Target EffectsKinetic Resolution
CRISPR/Cas9 KODays-weeksIrreversibleHigh (chromosomal aberrations)Poor
RNAi24-72 hoursPartially reversibleHigh (seed sequence effects)Moderate
Small-molecule inhibitorsMinutes-hoursReversibleModerate (kinase polypharmacology)High
PROTAC degradersMinutes-hoursReversibleLow (depends on E3 selectivity)High [2] [3] [9]

Genetic knockout (KO) systems suffer from:

  • Developmental compensation: Cells may rewire signaling networks during the extended period required for protein depletion
  • Irreversibility: Precludes studies of protein rescue or transient functions
  • Pleiotropic effects: Essential proteins may cause cell death before observation [3]

Pharmacological inhibitors introduce confounding variables:

  • Incomplete inhibition due to suboptimal binding kinetics
  • Partial functional suppression in multidomain proteins
  • Off-target activity against structurally related proteins [6] [9]

Emergence of Heterobifunctional Degraders in Chemical Biology

Heterobifunctional PROTACs (PROteolysis TArgeting Chimeras) bridge target proteins and E3 ubiquitin ligases, forming a ternary complex that triggers ubiquitination and proteasomal degradation. This approach gained traction with key discoveries:

  • Ligand discovery for E3 ligases: Identification of non-peptidic ligands for CRBN (thalidomide analogs) and VHL (VH032 derivatives) enabled cell-permeable degraders [1] [6]
  • Catalytic efficiency: A single PROTAC molecule can mediate multiple rounds of degradation, operating substoichiometrically [9]
  • Structure-activity relationships: Optimization of linker length/composition dramatically influences degradation efficiency and selectivity [3] [9]

The dTAG system emerged as a generalizable platform addressing PROTAC development bottlenecks. By fusing a mutant FKBP12F36V domain to any protein of interest (via CRISPR knock-in or transgenesis), researchers leverage a single, optimized degrader (dTAG-7) for rapid target elimination. This bypasses:

  • Target-specific degrader development for each protein
  • Uncertainties in ternary complex formation kinetics
  • Variable degradation efficiency across targets [2] [3] [6]

Table 2: Key dTAG Molecules and Selectivity Profiles

CompoundE3 LigaseFKBP12F36V DC50 (nM)FKBP12WT DC50 (nM)CRBN RecruitmentVHL Recruitment
dTAG-7CRBN10-100>10,000YesNo
dTAG-13CRBN10-100>10,000YesNo
dTAGV-1VHL10-100>10,000NoYes [3] [6]

dTAG-7 exemplifies this technology with its tripartite structure:

  • Ortho-AP1867 ligand: Binds the engineered "bumped" pocket in FKBP12F36V with 1000-fold selectivity over wild-type FKBP12 [3]
  • PEG-based linker: Optimized 19-atom chain balancing flexibility/rigidity for ternary complex formation
  • Cereblon ligand: Phthalimide derivative recruiting CRL4CRBN E3 ubiquitin ligase complex [1] [3] [10]

Biochemical characterization demonstrated dTAG-7's selectivity:

  • AlphaScreen assays showed 500-fold preferential binding to FKBP12F36V vs. FKBP12WT (Kd = 2.1 nM vs. >1,000 nM) [3]
  • No degradation of endogenous FKBP12 or neo-substrates (IKZF1) at concentrations ≤1 μM [3]
  • Hook effect observed at high concentrations (>1 μM), confirming bifunctional engagement [3]

Properties

Product Name

FKBP12 PROTAC dTAG-7

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Molecular Formula

C63H79N5O19

Molecular Weight

1210.3 g/mol

InChI

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1

InChI Key

IFCAWDLUIZXIPI-FJDAOBEISA-N

SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

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